N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 898460-44-1
VCID: VC5034772
InChI: InChI=1S/C22H26ClN3O4S/c1-16-5-4-6-18(15-16)25-22(28)21(27)24-13-12-19-7-2-3-14-26(19)31(29,30)20-10-8-17(23)9-11-20/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28)
SMILES: CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C22H26ClN3O4S
Molecular Weight: 463.98

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide

CAS No.: 898460-44-1

Cat. No.: VC5034772

Molecular Formula: C22H26ClN3O4S

Molecular Weight: 463.98

* For research use only. Not for human or veterinary use.

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide - 898460-44-1

Specification

CAS No. 898460-44-1
Molecular Formula C22H26ClN3O4S
Molecular Weight 463.98
IUPAC Name N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide
Standard InChI InChI=1S/C22H26ClN3O4S/c1-16-5-4-6-18(15-16)25-22(28)21(27)24-13-12-19-7-2-3-14-26(19)31(29,30)20-10-8-17(23)9-11-20/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28)
Standard InChI Key IHJCVFRIPHPQLT-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a complex organic compound belonging to the class of arylsulfonyl oxalamides. This compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group, which enhances its reactivity and potential biological activity. The presence of the 3-methylphenyl moiety further contributes to its structural uniqueness and potential therapeutic applications.

Synthesis

The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide typically involves several steps:

  • Formation of the Piperidine Intermediate: This step involves the synthesis of the piperidine ring through cyclization reactions.

  • Sulfonylation: The piperidine intermediate is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base.

  • Amidation: The final step involves the reaction of the sulfonylated piperidine with 3-methylphenyl ethanediamide under suitable conditions.

Potential Applications in Medicinal Chemistry

The unique structural attributes of this compound suggest potential applications in medicinal chemistry, particularly in drug discovery and development. The presence of the chlorophenyl group and a piperidine ring indicates its potential interactions with various biological targets, which could lead to therapeutic effects.

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